(4Z)-4-[[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one
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Overview
Description
(4Z)-4-[[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one is a complex organic compound that features a combination of indole, oxazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The oxazole ring can be introduced through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or alkyl groups .
Scientific Research Applications
(4Z)-4-[[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Mechanism of Action
The mechanism of action of (4Z)-4-[[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets. The indole and oxazole rings can interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole core and have similar biological activities.
Oxazole Derivatives: Compounds like oxazolone and oxazole-4-carboxylic acid share the oxazole ring and have similar chemical reactivity.
Uniqueness
What sets (4Z)-4-[[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one apart is the combination of indole, oxazole, and phenyl groups in a single molecule. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C27H22N2O4 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
(4Z)-4-[[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C27H22N2O4/c1-31-24-13-7-8-14-25(24)32-16-15-29-18-20(21-11-5-6-12-23(21)29)17-22-27(30)33-26(28-22)19-9-3-2-4-10-19/h2-14,17-18H,15-16H2,1H3/b22-17- |
InChI Key |
HYZRJUZUQKRMCM-XLNRJJMWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)OC(=N4)C5=CC=CC=C5 |
SMILES |
COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)OC(=N4)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)OC(=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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